Serdemetan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Oncology

Field: This application falls under the field of Oncology .

Methods of Application: Patients with refractory solid tumors were allocated to dose-escalating cohorts and received oral Serdemetan once daily in 21-day cycles to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT). Plasma was collected for pharmacokinetic analyses .

Results: The MTD of Serdemetan was determined to be 350 mg once daily. During this study, grade 3 QTc prolongation was the most common DLT and nausea (66.2%) was the most frequent treatment-emergent adverse event .

Application in Glycolysis Research

Field: This application falls under the field of Glycolysis Research .

Summary of the Application: Serdemetan has been found to antagonize the Mdm2-HIF1α Axis leading to decreased levels of glycolytic enzymes .

Results: The results showed that Serdemetan treatment resulted in a decrease in HIF1α levels. HIF1α downstream targets, VEGF and the glycolytic enzymes (enolase, phosphoglycerate kinase1/2, and glucose transporter 1), were all decreased in response to Serdemetan .

Application in Hematology

Field: This application falls under the field of Hematology .

Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 .

Application in Mantle Cell Lymphoma (MCL) Research

Field: This application falls under the field of Mantle Cell Lymphoma (MCL) Research .

Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of mantle cell lymphoma (MCL) .

Application in Multiple Myeloma (MM) Research

Field: This application falls under the field of Multiple Myeloma (MM) Research .

Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of multiple myeloma (MM) .

Application in Leukemia Cells Research

Field: This application falls under the field of Leukemia Cells Research .

Summary of the Application: Serdemetan, a tryptamine derivative, can synergize with DNA damaging compounds and elicit a p53 apoptotic response in leukemia cells .

Serdemetan, also known as JNJ-26854165, is a novel tryptamine derivative that has garnered attention for its potential as an anticancer agent. Initially identified for its ability to induce the expression of the tumor suppressor protein p53, serdemetan has demonstrated significant activity against various cancer cell lines, both with wild-type and mutant p53. Its mechanism of action is believed to involve the induction of S-phase arrest and apoptosis in tumor cells, making it a candidate for cancer therapy, particularly in cases where traditional treatments may be ineffective .

Serdemetan's primary mechanism of action involves inhibiting the HDM2 protein []. HDM2 functions as a negative regulator of p53, a tumor suppressor protein. Normally, p53 identifies and eliminates damaged cells. However, in many cancers, HDM2 overexpression leads to p53 degradation, allowing cancer cells to survive [].

Serdemetan binds to the pocket on HDM2 that interacts with p53. This binding prevents HDM2 from tagging p53 for degradation, allowing p53 levels to rise and resume its tumor-suppressive functions []. This can lead to cell cycle arrest or apoptosis (programmed cell death) in cancer cells [].

Supporting Studies:

A phase I clinical trial (reference 1) investigated Serdemetan's safety and efficacy in patients with advanced solid tumors. The study showed that Serdemetan was well-tolerated, and some patients experienced tumor shrinkage. Additionally, the study observed increased levels of p53 in tumor tissues, supporting Serdemetan's mechanism of action [].

- Oxidation: This process can lead to the formation of hydroxylated derivatives, which may possess different pharmacological properties.

- Reduction: Reduction reactions can yield various metabolites that could impact its efficacy and safety profile.

These reactions highlight the compound's chemical versatility and potential for further development in medicinal chemistry.

The biological activity of serdemetan has been extensively studied, revealing its capacity to inhibit cell proliferation in both wild-type and mutant p53 cell lines with IC50 values ranging from 0.25 to 3 μM/l. This inhibition is dose-dependent, indicating that higher concentrations of serdemetan correspond to greater antiproliferative effects . Additionally, serdemetan has been shown to induce apoptosis through various pathways, including the modulation of cholesterol transport mechanisms and interference with the Mdm2-HIF1α axis in glioblastoma cells .

The synthesis of serdemetan involves multiple steps that typically include:

- Starting Materials: The synthesis begins with readily available tryptamine derivatives.

- Chemical Modifications: Various chemical transformations are applied to introduce functional groups that enhance biological activity.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing .

These methods are crucial for producing serdemetan in sufficient quantities for research and potential clinical applications.

Serdemetan is primarily being investigated for its applications in oncology. Its ability to activate p53 makes it a promising candidate for treating cancers that are resistant to conventional therapies. Specifically, it has shown efficacy in preclinical models of solid tumors and hematological malignancies such as mantle cell lymphoma and multiple myeloma . Ongoing clinical trials aim to establish its safety profile and therapeutic potential in human subjects.

Recent studies have explored the interactions of serdemetan with various cellular pathways. Notably, it has been found to antagonize the Mdm2-HIF1α axis, which plays a critical role in cellular responses to hypoxia and tumor survival . Additionally, serdemetan's effects on cholesterol transport suggest it may influence lipid metabolism within cancer cells, providing a novel mechanism by which it exerts its anticancer effects .

Several compounds share structural or functional similarities with serdemetan. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Nutlin-3 | Mdm2 antagonist | Specifically targets Mdm2 to stabilize p53 |

| RITA | Reactivation of p53 | Binds directly to p53, promoting its activity |

| MI-77301 | Inhibits Mdm2-p53 interaction | Selectively inhibits Mdm2 without affecting other pathways |

| JNJ-26854165 (Serdemetan) | Induces p53 expression | Unique for inducing apoptosis independent of p53 status |

Serdemetan's uniqueness lies in its ability to induce apoptosis through mechanisms that do not solely rely on p53 functionality, making it a versatile agent in cancer therapy .

Structural Features

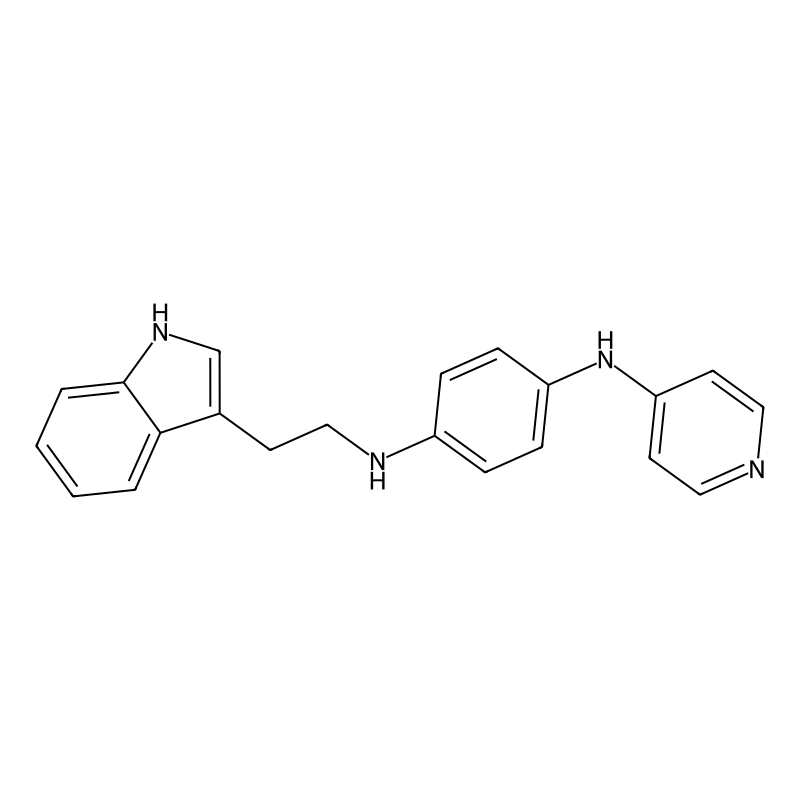

Serdemetan’s structure consists of a benzene-1,4-diamine core substituted with two distinct moieties:

- A pyridin-4-yl group at the para position of the benzene ring.

- A 2-(1H-indol-3-yl)ethyl chain attached via a secondary amine linkage.

The indole moiety contributes aromaticity and potential π-π interactions, while the pyridine ring enhances solubility and binding affinity. The ethyl linker between the indole and benzene core facilitates conformational flexibility, critical for target engagement.

Synthetic and Production Considerations

While detailed synthetic protocols remain proprietary, serdemetan is synthesized through multi-step organic reactions involving:

- Amination reactions to introduce the benzene-1,4-diamine core.

- Coupling reactions to attach the pyridin-4-yl and indole-3-yl ethyl groups.

Commercial production is managed by specialized chemical suppliers (e.g., MedChemExpress, Selleck Chemicals), with purity exceeding 98% in research-grade batches.

Mechanism of Action

Serdemetan functions as a HDM2 ubiquitin ligase antagonist, disrupting the HDM2-p53 interaction to restore p53-mediated tumor suppression.

Target Engagement

| Target | Binding Site | Functional Impact | Source |

|---|---|---|---|

| HDM2 | RING domain | Blocks HDM2’s E3 ligase activity, preventing p53 ubiquitination and degradation |

p53 Reactivation Pathway

- HDM2 Inhibition: Serdemetan binds the RING domain of HDM2, disrupting its ability to recruit the proteasome.

- p53 Stabilization: Accumulation of functional p53 triggers:

Transcriptional Effects

Serdemetan induces p53-responsive genes, including:

- Macrophage inhibitory cytokine-1 (MIC-1): A biomarker for p53 activation.

- p21: A cyclin-dependent kinase inhibitor, though its degradation is paradoxically accelerated in p53-MT contexts.

Preclinical and Clinical Studies

Serdemetan has demonstrated efficacy across diverse tumor models, with clinical trials advancing to Phase I.

In Vitro Efficacy

Synergy with Chemotherapy

Serdemetan enhances the efficacy of cytarabine (Ara-C) and doxorubicin in acute myeloid leukemia (AML) models, with synergistic IC₅₀ reductions observed in OCI-AML-3 cells.

In Vivo Efficacy

| Model | Dose/Regimen | Outcome | Source |

|---|---|---|---|

| H460 xenografts | 20 mg/kg/day × 5 days | Significant EFS prolongation | |

| A549 xenografts | 20 mg/kg/day × 5 days | Tumor growth inhibition |

Clinical Trial Phase I Results

Pharmacokinetic and Pharmacodynamic Properties

Serdemetan exhibits favorable pharmacokinetics, enabling oral dosing with predictable exposure.

Absorption and Distribution

| Parameter | Value (300 mg) | Notes | Source |

|---|---|---|---|

| Cₘₐₓ | 2,330 ng/mL | Rapid absorption (Tₘₐₓ ~2 hours) | |

| AUC₀–₂₄ | 43.0 µg·h/mL | Dose-proportional kinetics | |

| Protein Binding | Not reported | Likely moderate (polar surface area: 52.74 Ų) |

Metabolism and Excretion

| Process | Enzymes Involved | Metabolites | Source |

|---|---|---|---|

| Oxidation | CYP3A4, CYP2C9, CYP2D6 | Hydroxylated derivatives | |

| Excretion | Hepatic > Renal | Unidentified primary route |

Basic Molecular Information

Serdemetan possesses a molecular formula of C21H20N4 with a molecular weight of 328.41 g/mol [1]. The compound exhibits an exact mass of 328.16879665 Da and a monoisotopic mass of 328.16879665 Da [1]. The compound is registered under CAS number 881202-45-5 [1].

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for Serdemetan is 1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine [1]. This nomenclature accurately reflects the compound's structural architecture, which consists of an indole ring system connected through an ethyl linker to a benzene ring that is further substituted with a pyridine moiety.

Structural Representation

The canonical SMILES representation of Serdemetan is C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 [1]. This notation provides a linear encoding of the molecular structure, capturing the connectivity and arrangement of atoms within the molecule.

The compound's InChI identifier is InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) [1], with the corresponding InChIKey being CEGSUKYESLWKJP-UHFFFAOYSA-N [1].

Stereochemical Properties

Serdemetan is classified as an achiral compound with no optical activity [2]. The molecule contains zero defined atom stereocenters and zero undefined atom stereocenters [1]. Additionally, the compound has zero defined bond stereocenters and zero undefined bond stereocenters [1], indicating the absence of geometric isomerism. The compound has zero E/Z centers [2], further confirming its lack of stereoisomeric complexity.

Molecular Geometry and Topology

Hydrogen Bonding Characteristics

The structural analysis reveals that Serdemetan contains three hydrogen bond donor sites and three hydrogen bond acceptor sites [1]. This balanced donor-acceptor ratio contributes to the compound's potential for intermolecular interactions and influences its solubility characteristics in various solvents.

Rotational Flexibility

Serdemetan exhibits six rotatable bonds [1], indicating moderate conformational flexibility. This rotational freedom allows the molecule to adopt multiple conformations, which may be relevant for its interactions with biological targets and its overall pharmacological profile.

Topological Parameters

The topological polar surface area of Serdemetan is 52.7 Ų [1], which is a crucial parameter for predicting membrane permeability and bioavailability. The compound contains 25 heavy atoms [1], contributing to its overall molecular size and complexity. The formal charge of the molecule is zero [1], indicating that it exists as a neutral species under normal conditions.

The complexity score for Serdemetan is 387 [1], as calculated by the Cactvs algorithm. This parameter provides a quantitative measure of the structural complexity of the molecule, taking into account factors such as the number of rings, heteroatoms, and branching patterns.

Physical Properties

Physical State and Appearance

Serdemetan exists as a solid at room temperature, specifically appearing as a crystalline solid powder [3]. The compound exhibits a characteristic light brown to brown coloration [4]. These physical characteristics are consistent with the compound's molecular structure and intermolecular interactions.

Thermal Properties

The melting point and boiling point of Serdemetan have been reported as undetermined in available safety data sheets [5]. The compound is classified as non-flammable with a flash point designation of "not applicable" [5]. These thermal properties reflect the compound's stability under normal storage and handling conditions.

Density and Solubility

The density of Serdemetan is reported as 1.274 g/cm³ [6], indicating that the compound is denser than water. The compound exhibits varying solubility characteristics depending on the solvent system used.

In dimethyl sulfoxide (DMSO), Serdemetan demonstrates good solubility with reported values ranging from 20 to 66 mg/mL [7] [8], corresponding to molar concentrations of 60.90 to 200.96 mM [7] [8]. The compound shows limited solubility in ethanol, with values ranging from 1 to 2 mg/mL [7] [8], equivalent to 3.04 to 6.09 mM [7] [8]. In dimethylformamide (DMF), Serdemetan exhibits a solubility of 25 mg/mL [8], corresponding to 76.12 mM [8]. The compound is essentially insoluble in water, with solubility values less than 1 mg/mL [7] [8].

Computational Properties

Lipophilicity

The XLogP3 value for Serdemetan is 4.6 [1], indicating that the compound possesses significant lipophilic character. This parameter is crucial for understanding the compound's partition behavior between aqueous and lipid phases, which influences its pharmacokinetic properties.

Molecular Complexity

The compound consists of one covalently-bonded unit [1], confirming its existence as a single molecular entity without ionic or coordination components. The molecule contains zero isotope atoms [1], indicating that it is composed entirely of the most abundant isotopes of carbon, hydrogen, and nitrogen.

Collision Cross Section Data

Mass spectrometry-based collision cross section (CCS) predictions have been calculated for various adduct forms of Serdemetan [9]. The [M+H]+ adduct (m/z 329.17608) exhibits a predicted CCS of 173.7 Ų [9]. The [M+Na]+ adduct (m/z 351.15802) shows a predicted CCS of 180.6 Ų [9]. The [M-H]- adduct (m/z 327.16152) demonstrates a predicted CCS of 180.5 Ų [9]. These values provide important analytical parameters for mass spectrometry-based identification and quantification of the compound.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Jones RJ, Gu D, Bjorklund CC, Kuiatse I, Remaley AT, Bashir T, Vreys V, Orlowski RZ. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1. J Pharmacol Exp Ther. 2013 Sep;346(3):381-92. doi: 10.1124/jpet.113.204958. Epub 2013 Jul 2. Erratum in: J Pharmacol Exp Ther. 2013 Nov;347(2):540. PubMed PMID: 23820125; PubMed Central PMCID: PMC3876782.

3: Chargari C, Leteur C, Angevin E, Bashir T, Schoentjes B, Arts J, Janicot M, Bourhis J, Deutsch E. Preclinical assessment of JNJ-26854165 (Serdemetan), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts. Cancer Lett. 2011 Dec 22;312(2):209-18. doi: 10.1016/j.canlet.2011.08.011. Epub 2011 Aug 22. PubMed PMID: 21937165.

4: Smith MA, Gorlick R, Kolb EA, Lock R, Carol H, Maris JM, Keir ST, Morton CL, Reynolds CP, Kang MH, Arts J, Bashir T, Janicot M, Kurmasheva RT, Houghton PJ. Initial testing of JNJ-26854165 (Serdemetan) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Aug;59(2):329-32. doi: 10.1002/pbc.23319. Epub 2011 Sep 15. PubMed PMID: 21922647.

5: Tabernero J, Dirix L, Schöffski P, Cervantes A, Lopez-Martin JA, Capdevila J, van Beijsterveldt L, Platero S, Hall B, Yuan Z, Knoblauch R, Zhuang SH. A phase I first-in-human pharmacokinetic and pharmacodynamic study of serdemetan in patients with advanced solid tumors. Clin Cancer Res. 2011 Oct 1;17(19):6313-21. doi: 10.1158/1078-0432.CCR-11-1101. Epub 2011 Aug 10. PubMed PMID: 21831953.

6: Yuan Y, Liao YM, Hsueh CT, Mirshahidi HR. Novel targeted therapeutics: inhibitors of MDM2, ALK and PARP. J Hematol Oncol. 2011 Apr 20;4:16. doi: 10.1186/1756-8722-4-16. Review. PubMed PMID: 21504625; PubMed Central PMCID: PMC3103487.

7: Millard M, Pathania D, Grande F, Xu S, Neamati N. Small-molecule inhibitors of p53-MDM2 interaction: the 2006-2010 update. Curr Pharm Des. 2011;17(6):536-59. Review. PubMed PMID: 21391905.

8: Kojima K, Burks JK, Arts J, Andreeff M. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias. Mol Cancer Ther. 2010 Sep;9(9):2545-57. doi: 10.1158/1535-7163.MCT-10-0337. Epub 2010 Aug 24. PubMed PMID: 20736344; PubMed Central PMCID: PMC2949269.

9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.